molecular formula C11H22N4 B2920170 5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1855943-96-2

5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2920170
CAS No.: 1855943-96-2
M. Wt: 210.325
InChI Key: WDVZGHWHCJMNLL-UHFFFAOYSA-N
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Description

5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of agrochemicals and dyes, where its unique chemical properties are advantageous

Mechanism of Action

The mechanism of action of 5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s structural features, which allow it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar compounds to 5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(dipropylamino)methyl]-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4/c1-4-6-15(7-5-2)9-10-8-11(12)13-14(10)3/h8H,4-7,9H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVZGHWHCJMNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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